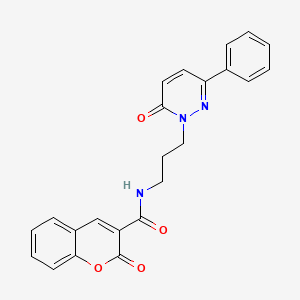
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene core and a pyridazinone moiety, suggests it may have interesting pharmacological properties.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Pyridazinone Moiety: This step involves the reaction of the chromene derivative with a hydrazine derivative to form the pyridazinone ring.
Coupling Reaction: The final step is the coupling of the pyridazinone-chromene intermediate with a suitable carboxamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
作用機序
The mechanism of action of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: A simpler analog without the pyridazinone moiety.
3-phenylpyridazin-1(6H)-one: Lacks the chromene core but contains the pyridazinone structure.
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)carboxamide: Similar structure but without the chromene core.
Uniqueness
The uniqueness of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide lies in its combined chromene and pyridazinone structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
特性
IUPAC Name |
2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-21-12-11-19(16-7-2-1-3-8-16)25-26(21)14-6-13-24-22(28)18-15-17-9-4-5-10-20(17)30-23(18)29/h1-5,7-12,15H,6,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHKQIDWIJGLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
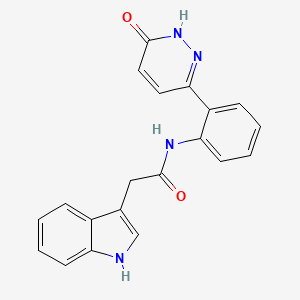
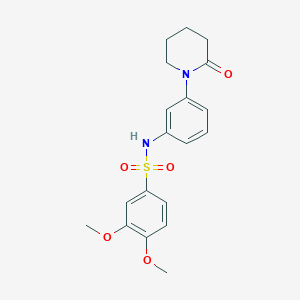
![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
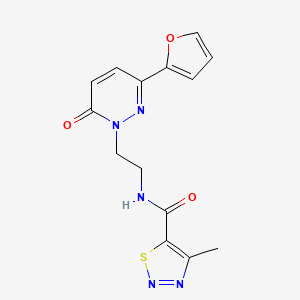
![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)
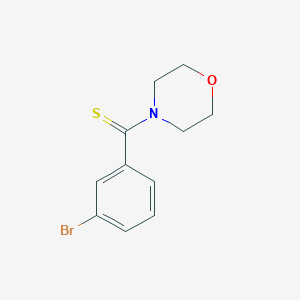
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)
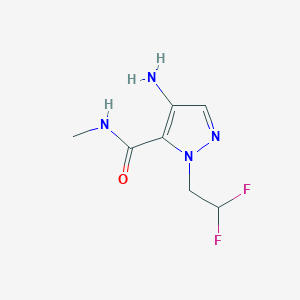
![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)
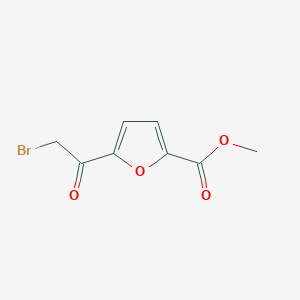

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)
